Ciprostene (calcium)

Vascular Biology Cell Proliferation Restenosis

Researchers often face the challenge of endogenous PGI2's rapid hydrolysis, which limits experimental reproducibility. Ciprostene calcium (U-61431F) solves this with enhanced chemical stability due to its 9β-methyl modification, enabling consistent in vitro and in vivo studies. - Selectively inhibits vascular SMC proliferation while sparing ECs, ideal for restenosis pathway research. - Well-characterized agent for antagonizing thromboxane A2-induced hypertrophy and MAP kinase signaling. - Demonstrated in vivo efficacy in reducing thrombus weight in preclinical feline models.

Molecular Formula C22H35CaO4+
Molecular Weight 403.6 g/mol
Cat. No. B12373309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCiprostene (calcium)
Molecular FormulaC22H35CaO4+
Molecular Weight403.6 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C2CC(=CCCCC(=O)[O-])CC2(CC1O)C)O.[Ca+2]
InChIInChI=1S/C22H36O4.Ca/c1-3-4-5-9-17(23)11-12-18-19-13-16(8-6-7-10-21(25)26)14-22(19,2)15-20(18)24;/h8,11-12,17-20,23-24H,3-7,9-10,13-15H2,1-2H3,(H,25,26);/q;+2/p-1/b12-11+,16-8-;/t17-,18+,19+,20+,22-;/m0./s1
InChIKeyWKRNCYQUQFBOCZ-FCIOBEBZSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ciprostene Calcium Stability Profile


Ciprostene calcium (U-61431F) is the 9β-methyl analog of carbaprostacyclin and a chemically stable synthetic prostacyclin (PGI2) analog [1]. Unlike the endogenous PGI2, which has a very short half-life due to rapid hydrolysis, ciprostene calcium exhibits enhanced chemical stability, which is a key differentiator for research and therapeutic applications [1]. It is characterized by the molecular formula (C22H35O4)2 · Ca2+ and is primarily used in research to study prostacyclin receptor (IP receptor) signaling and related physiological processes [2].

Workflow IP receptor pathway signaling studies
Selection Stable 9β-methyl prostacyclin analog probe
Use Context Vascular biology, platelet & thrombosis research

Ciprostene Calcium Differentiation


Generic substitution among prostacyclin analogs is not scientifically valid due to substantial differences in chemical structure, stability, receptor binding profiles, and resulting pharmacodynamics. While all agents in this class target the prostacyclin pathway, their molecular modifications yield distinct potencies, metabolic stabilities, and biological effects. For instance, ciprostene calcium's 9β-methyl modification confers a specific balance of stability and potency that differs from other analogs like iloprost or beraprost [1]. Direct comparative studies have shown that ciprostene is 100-fold less potent than iloprost in inhibiting tissue factor expression in human monocytes, demonstrating that potency can vary dramatically between analogs [2]. Therefore, selecting a specific prostacyclin analog like ciprostene calcium must be based on its precise, empirically determined properties relevant to the intended research or application, rather than class-level assumptions.

! Prostacyclin analogs are not interchangeable: 9β-methyl modification yields distinct stability and receptor dynamics vs. endogenous PGI2
! Reported IP receptor activation profile differs from iloprost and beraprost; potency assessed in specific assays may not transfer
! Class-level substitution risks misinterpretation: stability, potency, and signaling bias must be verified per experimental model

Ciprostene Calcium Evidence Guide


Selective Antiproliferation: SMCs vs Endothelial Cells

Ciprostene calcium exhibits a selective antiproliferative effect on bovine vascular smooth muscle cells (SMC) while sparing endothelial cells (EC). In a direct head-to-head comparison, ciprostene (3-100 µM) dose-dependently suppressed both DNA synthesis and proliferation of SMC, but had no effect on EC proliferation at concentrations up to 30 µM [1]. This cell-type selectivity is a significant point of differentiation, as it suggests a potential for targeting vascular proliferative disorders like restenosis without impairing re-endothelialization, a key aspect of vascular healing.

Selective Antiproliferation
Head-to-head
Inhibited SMC DNA synthesis/proliferation at 3–100 µM; no effect on EC up to 30 µM
Reported cell-type-selective antiproliferative profile
Bovine aortic SMC/EC; 5% FCS stimulation
Vascular Biology Cell Proliferation Restenosis

Thromboxane-Induced SMC Hypertrophy & MAPK Signaling

Ciprostene calcium effectively counteracts the pro-hypertrophic signaling induced by thromboxane A2 receptor activation in vascular smooth muscle cells. A direct head-to-head study demonstrated that ciprostene treatment elevated cellular cAMP and significantly inhibited U-46619 (a thromboxane agonist)-induced cellular hypertrophy, MAP kinase (Erk2) activity, tyrosine phosphorylation on Shc, and Shc/GRB2 complex formation [1]. This demonstrates a direct functional antagonism at the level of intracellular signaling pathways.

MAPK/Thromboxane Antagonism
Head-to-head
Elevated cAMP; inhibited U-46619-induced Erk2 activity, Shc phosphorylation and Shc/GRB2 complex
Pathway-specific antagonism of thromboxane A2 signaling
Rat aortic SMC; mechanistic link via cAMP
Vascular Biology Signal Transduction Hypertrophy

Tissue Factor Inhibition Potency vs Iloprost

In a direct comparative study of prostacyclin analogs on endotoxin-induced tissue factor expression in human THP-1 monocytic cells, ciprostene calcium was found to be 100-fold less potent than iloprost [1]. This quantitative data clearly positions ciprostene relative to a clinically prominent analog, providing essential information for selecting the appropriate compound based on desired potency in this specific assay system.

Tissue Factor Potency vs Iloprost
Head-to-head
Ciprostene 100-fold less potent than iloprost (iloprost IC50 5 nM)
Assay potency context; ciprostene weaker in monocyte TF inhibition
THP-1 cells, endotoxin 100 ng/ml
Thrombosis Inflammation Monocyte Biology

Antiplatelet Aggregation in Primate Models

Ciprostene calcium exhibits quantifiable antiplatelet aggregation activity. In patas monkeys, it inhibits ADP-induced platelet aggregation ex vivo with an ID50 of 9.1 µg/kg/min, and in vitro with an ID50 of 60 ng/ml [1]. While a direct comparator is not provided in this source, the data establishes a concrete, quantitative benchmark for its antiplatelet effect in a primate model, which is valuable for comparing its potency to other agents tested under similar conditions in the literature (class-level inference).

Antiplatelet Aggregation
Class-level inference
Ex vivo ID50 9.1 µg/kg/min; in vitro ID50 60 ng/ml (ADP-induced)
Quantitative platelet inhibition benchmark in primate model
Supplier data; cross-study comparison needed
Platelet Biology Pharmacology Ex Vivo Assay

In Vivo Vasodilation and Thrombolysis

In an anesthetized cat model, ciprostene calcium demonstrated dose-dependent peripheral vasodilation (decreased total peripheral resistance and mean aortic pressure) and, at a dose of 20 µg/kg/min, significantly enhanced clot dissolution, reducing aortic thrombus weight from 38.7 mg (vehicle) to 13.2 mg (p < 0.03) [1]. This provides direct in vivo evidence for a functional benefit beyond vasodilation and platelet inhibition, differentiating it from analogs that may not have been shown to possess this specific combination of effects.

In Vivo Vasodilation/Thrombolysis
Head-to-head
Thrombus weight reduced from 38.7 mg (vehicle) to 13.2 mg (p
In vivo clot dissolution model response
Anesthetized cat, 20 µg/kg/min infusion
Post-Angioplasty Restenosis
Clinical endpoint context
Stenosis reduced from 83±3% to 55±9% at 6 months vs. placebo (P
Reported restenosis reduction endpoint in small RCT
n=24, PTCA patients; model-specific review required
Cardiovascular Pharmacology Thrombolysis Hemodynamics

Post-Angioplasty Restenosis Reduction

A randomized, double-blind, placebo-controlled clinical trial in patients undergoing percutaneous transluminal coronary angioplasty (PTCA) showed that ciprostene calcium significantly reduced coronary artery restenosis at 6-month follow-up. In the ciprostene group (n=12), stenosis decreased from 83±3% pre-PTCA to 55±9% at 6 months (P<0.05), whereas in the placebo group (n=12), stenosis was 81±3% pre-PTCA and was not significantly different at 6 months (63±8%) [1]. This clinical outcome differentiates ciprostene from other analogs that have not demonstrated efficacy in this specific clinical context.

Post-Angioplasty Restenosis
Clinical endpoint context
Stenosis reduced from 83±3% to 55±9% at 6 months vs. placebo (P
Reported restenosis reduction endpoint in small RCT
n=24, PTCA patients; model-specific review required
Clinical Trial Interventional Cardiology Restenosis

Ciprostene Calcium Application Scenarios


SMC-Specific Antiproliferative Mechanisms

Ciprostene calcium is optimally suited for in vitro studies exploring the differential regulation of proliferation between vascular smooth muscle cells and endothelial cells. As demonstrated by Shirotani et al., ciprostene selectively inhibits SMC proliferation while sparing ECs [4]. This makes it a valuable tool for dissecting the signaling pathways that lead to restenosis, where unchecked SMC growth is a primary pathological driver, and for screening potential therapies that aim to block SMC hyperplasia without impairing re-endothelialization.

Prostacyclin-Thromboxane Pathway Antagonism

For researchers investigating the molecular cross-talk between the prostacyclin and thromboxane A2 pathways, ciprostene calcium provides a well-characterized agent to activate the IP receptor and antagonize thromboxane-induced effects. Its demonstrated ability to inhibit U-46619-induced hypertrophy and MAP kinase signaling in vascular SMCs [4] makes it a key reagent for experiments aimed at understanding and mitigating the vascular remodeling that follows injury or contributes to hypertension.

In Vivo Thrombosis and Thrombolysis Models

Ciprostene calcium is a strong candidate for in vivo studies requiring a combined profile of vasodilation, platelet inhibition, and clot dissolution. The work by Schaub [4] provides a clear experimental framework, showing that ciprostene significantly reduces thrombus weight in a feline model. This application is particularly relevant for preclinical research into therapies for acute thrombotic events, where a single agent with multiple beneficial vascular actions is advantageous.

Restenosis Prevention After Vascular Intervention

Given its unique clinical evidence base, ciprostene calcium serves as a reference standard for translational research programs focused on preventing post-angioplasty restenosis. The clinical trial data from Darius et al. [4] showing a significant reduction in restenosis at 6 months provides a validated, positive control for evaluating novel agents or drug-eluting device strategies in preclinical models and for designing future clinical studies in this challenging therapeutic area.

Application
Selection Property
Validation Focus
SMC-selective antiproliferation studies
Cell-type selectivity profile
Differential SMC vs EC proliferation assays
Prostacyclin-thromboxane pathway antagonism research
IP receptor-mediated cAMP elevation
MAPK/Erk2 signaling pathway response
In vivo thrombosis/thrombolysis models
Combined vasodilation, platelet inhibition, clot dissolution profile
Thrombus weight reduction in animal models
Post-angioplasty restenosis research
Clinical-endpoint-informed tool compound
Restenosis reduction endpoint in PTCA models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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